2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
Overview
Description
2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a benzylthio substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzylamine with benzylthiol in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinone derivatives.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinone derivatives, and various substituted quinazolinone compounds .
Scientific Research Applications
2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with biological macromolecules, leading to alterations in their function. Additionally, the quinazolinone core can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1H-benzimidazole: Known for its antibacterial activity.
2-(Benzylthio)pyrimidine: Studied for its antimicrobial properties.
Benzothiazole: Used in various industrial applications.
Uniqueness
2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is unique due to its specific quinazolinone core structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds
Properties
IUPAC Name |
2-benzylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-14-12-8-4-5-9-13(12)16-15(17-14)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHAFAIGEGWNPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443828 | |
Record name | ST50403352 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54069-86-2 | |
Record name | ST50403352 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10443828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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